molecular formula C8H5ClN4OS B3014047 6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 908544-78-5

6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No. B3014047
CAS RN: 908544-78-5
M. Wt: 240.67
InChI Key: DYDNPFIPJBKLFI-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models . All the synthesized compounds were in good agreement with elemental and spectral data .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold ( Figure 1A) derivatives possess a wide range of biological activities .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

The compound’s pharmacological evaluation revealed significant anti-inflammatory and analgesic effects. It achieves this by inhibiting the biosynthesis of prostaglandins, which play a crucial role in inflammation and pain. Specifically, it targets cyclooxygenase-2 (COX-2), making it a potential candidate for managing pain and inflammation without causing gastrointestinal (GI) side effects .

Ulcerogenic and Irritative Action on GI Mucosa

While the compound demonstrates low ulcerogenic and irritative effects on the GI mucosa compared to standard drugs, it’s essential to explore its safety profile further. Understanding its impact on the GI tract is crucial for potential therapeutic applications .

Antibacterial Properties

In preliminary screenings, the compound exhibited moderate antibacterial activity against Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacterial strains. Its potential as an antimicrobial agent warrants further investigation .

Anticancer Potential

Although not explicitly mentioned in the available literature, derivatives of thiadiazole compounds often exhibit anticancer properties. Researchers have synthesized related compounds and evaluated their effects against cancer cell lines. Investigating the cytotoxicity and mechanism of action of this compound could reveal its potential in cancer therapy .

Lipid Peroxidation Inhibition

Lipid peroxidation contributes to oxidative stress and cellular damage. The compound’s ability to inhibit lipid peroxidation suggests a potential role in protecting cells from oxidative harm. Further studies are needed to explore this aspect .

Synthetic Intermediates and Heterocyclic Ring Construction

Beyond its pharmacological applications, the compound serves as a valuable synthetic intermediate. Researchers have utilized it to construct diverse heterocyclic rings, which can have implications in drug discovery and organic synthesis .

Mechanism of Action

Target of Action

The primary targets of 6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which are derived from arachidonic acid . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins mediating inflammation and pain .

Mode of Action

This compound acts by inhibiting the biosynthesis of prostaglandins, which is mediated chiefly through the inhibition of COX enzymes . By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted to prostaglandins and leukotrienes through the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Pharmacokinetics

This suggests that the compound may easily cross cellular membranes, potentially enhancing its bioavailability .

Result of Action

The inhibition of prostaglandin biosynthesis results in a reduction of inflammation and pain . This makes the compound potentially useful as an anti-inflammatory and analgesic agent . Some thiadiazole derivatives have also shown anticancer activities .

properties

IUPAC Name

6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4OS/c9-6-2-1-5(3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDNPFIPJBKLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=NN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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